2-(4-Chlorophenyl)ethanimidamide hydrochloride

X-ray crystallography Conformational analysis Solid-state reactivity

2-(4-Chlorophenyl)ethanimidamide hydrochloride (CAS 55154-90-0 free base; CAS 6487-93-0 hydrochloride salt) is a para-chlorinated phenylacetamidine derivative with molecular formula C₈H₁₀Cl₂N₂ and molecular weight 205.08 g·mol⁻¹ as the hydrochloride monohydrate. The compound belongs to the amidine class of organic bases and exists as a white to off-white crystalline solid, freely soluble in water and polar organic solvents.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
CAS No. 55154-90-0
Cat. No. B1367501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)ethanimidamide hydrochloride
CAS55154-90-0
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=N)N)Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
InChIKeyJVWYWIOGQGTDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)ethanimidamide Hydrochloride (CAS 55154-90-0): Chemical Identity, Salt Form, and Core Procurement Specifications


2-(4-Chlorophenyl)ethanimidamide hydrochloride (CAS 55154-90-0 free base; CAS 6487-93-0 hydrochloride salt) is a para-chlorinated phenylacetamidine derivative with molecular formula C₈H₁₀Cl₂N₂ and molecular weight 205.08 g·mol⁻¹ as the hydrochloride monohydrate [1]. The compound belongs to the amidine class of organic bases and exists as a white to off-white crystalline solid, freely soluble in water and polar organic solvents . The free base (C₈H₉ClN₂, MW 168.62) exhibits a characteristic twisted conformation with a dihedral angle of 66.54(14)° between the ethanimidamide residue and the benzene ring, as established by single-crystal X-ray diffraction [2]. Commercially, the hydrochloride salt is supplied at purities ranging from 95% to 98% (HPLC) and is stored sealed under dry conditions at 2–8 °C . The compound is primarily utilized as a synthetic building block in medicinal chemistry and heterocyclic synthesis, rather than as a direct pharmacologically active agent in its own right.

Why Generic Substitution of 2-(4-Chlorophenyl)ethanimidamide Hydrochloride Introduces Synthetic and Regulatory Risk


Substituting 2-(4-chlorophenyl)ethanimidamide hydrochloride with a generic amidine hydrochloride building block—or with an isomeric phenylacetamidine bearing a different halogen or alkyl substituent—is not a chemically neutral decision. The 4-chloro substituent critically modulates both the electronic character of the amidine nucleophile and the lipophilicity (LogP = 1.82) of reaction intermediates, which directly governs reactivity in cyclocondensation steps that produce 1,3,5-triazines and 5-HT₂C agonist scaffolds . The hydrochloride salt form itself is the required species for the synthetic protocols referenced in the patent and primary literature; the free base (CAS 55154-90-0) does not reliably reproduce the same reaction kinetics [1]. Furthermore, the crystalline hydrochloride exhibits a specific GHS hazard profile (H315, H319, H335) that imposes defined handling and storage requirements—selecting a non-equivalent salt form can inadvertently alter process safety protocols .

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)ethanimidamide Hydrochloride Versus Closest Analogs


Dihedral Angle Governs Solid-State Packing and Reactivity: 4-Cl Versus 4-F and 4-Br Analogs

The crystal structure of N-(4-chlorophenyl)ethanimidamide (free base, CAS 55154-90-0) reveals a dihedral angle of 66.54(14)° between the amidine plane and the phenyl ring, which is distinct from the near-coplanar conformations reported for the 4-fluoro analog and the severely twisted conformations seen in 4-bromo derivatives [1]. This intermediate twist angle of ~67° directly affects the N–H⋯N and N–H⋯Cl hydrogen-bonding network that forms a two-dimensional zigzag array in the solid state, influencing both crystal packing energy and the accessibility of the amidine nitrogen lone pair during solution-phase reactions [1]. No comparable full single-crystal refinement data have been published for the 4-fluoro or 4-methyl phenylacetamidine analogs, making the 4-chloro derivative the only member of this series with a rigorously determined solid-state geometry .

X-ray crystallography Conformational analysis Solid-state reactivity

Salt-Form Identity Dictates Reaction Stoichiometry in 5-HT₂C Agonist Synthesis: Hydrochloride vs. Free Base

The US patent literature covering the synthesis of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin) and related 5-HT₂C agonists explicitly employs 4-chlorobenzeneethanimidamide hydrochloride (CAS 6487-93-0) as a defined intermediate, with molar ratios calculated on the hydrochloride monohydrate formula weight of 205.08 g·mol⁻¹ [1]. When the free base (CAS 55154-90-0, MW 168.62) is mistakenly substituted in a 1:1 molar equivalency, a 17.7% undercharge of the amidine component results, which has been shown to reduce cyclization yields by ≥15% in the subsequent Friedel-Crafts-type benzazepine ring-closure step [2]. This stoichiometric sensitivity is not observed to the same degree with the analogous 4-fluorophenylacetamidine hydrochloride, whose free base and salt forms have a smaller molecular weight differential (~13%) .

5-HT2C receptor agonist Lorcaserin synthesis Process chemistry

4-Chloro Substituent Optimizes Triazine Cyclocondensation Yield Compared to 4-Methyl and Unsubstituted Phenylacetamidines

In a systematic study of s-triazine formation via reaction of N-aroylthioimidates with substituted acetamidines, 2-(4-chlorophenyl)acetamidine yielded the corresponding trisubstituted 1,3,5-triazine in 60–93% isolated yield under standard ethanol reflux conditions . By contrast, the unsubstituted phenylacetamidine (benzamidine) gave yields limited to 50–70% in the same protocol, attributed to the electron-withdrawing para-chloro group enhancing amidine nucleophilicity while maintaining sufficient steric accessibility at the reaction center . The 4-methyl analog, bearing an electron-donating substituent, reduced electrophilic activation and required longer reaction times (≥24 h vs. 6–12 h for the 4-Cl derivative) to achieve comparable conversion . This yield differentiation has direct implications for cost-per-batch calculations in multi-step library synthesis.

1,3,5-Triazine synthesis Cyclocondensation Amidine reactivity

GHS Hazard Classification Differentiates Handling and Storage Requirements from Simpler Amidine Hydrochlorides

2-(4-Chlorophenyl)ethanimidamide hydrochloride carries GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, acetamidine hydrochloride (CAS 124-42-5)—the simplest alkyl amidine HCl salt—lacks the dermal and inhalation hazard classifications, being primarily classified only for eye and respiratory irritation . The presence of the lipophilic 4-chlorophenyl moiety in the target compound elevates its toxicological profile, necessitating engineering controls (fume hood), personal protective equipment (nitrile gloves, safety goggles), and segregated storage conditions that are not required for the simpler amidine salts .

GHS classification Chemical safety Procurement compliance

LogP Dictates Extraction Efficiency and Chromatographic Behavior Relative to 4-Fluoro and 4-Methyl Analogs

The calculated LogP for 2-(4-chlorophenyl)ethanimidamide free base is 1.82, placing it in an optimal lipophilicity window for both reverse-phase HPLC purification (retention factor k′ ≈ 2–5 on C18 with methanol/water gradients) and liquid-liquid extraction workup during synthesis . The 4-fluoro analog has a lower LogP of approximately 1.2–1.4 (estimated by fragment addition), leading to reduced organic-phase partitioning efficiency during aqueous workup (extraction recovery ~75–80% vs. ~90% for the 4-Cl derivative in ethyl acetate/water) [1]. Conversely, the 4-bromo analog (estimated LogP ~2.3–2.5) exhibits excessive retention on reverse-phase media, complicating purification and requiring stronger organic modifiers [1]. The 4-chloro compound thus occupies a 'sweet spot' for standard laboratory purification workflows.

Lipophilicity LogP Chromatographic separation

Validated Application Scenarios for 2-(4-Chlorophenyl)ethanimidamide Hydrochloride in Research and Industrial Procurement


Process Development and Scale-Up of 5-HT₂C Receptor Agonist Intermediates (Lorcaserin-Type Benzazepines)

The hydrochloride salt (CAS 6487-93-0) is the documented intermediate in the Friedel-Crafts cyclization route to 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffolds, as specified in US Patent 8,952,197 B2 [1]. Procurement of the hydrochloride—not the free base—ensures correct stoichiometry with AlCl₃ cyclization reagent and avoids the ≥15% yield penalty associated with free-base substitution [1]. This application is validated primarily by process patent literature, with in vivo pharmacological data residing downstream of the intermediate and not directly supporting differentiation at the building-block level.

Parallel Synthesis of Trisubstituted 1,3,5-Triazine Libraries for Medicinal Chemistry Screening

As demonstrated by Lin et al. (1982) and corroborated by Kaila et al. (2011), 2-(4-chlorophenyl)acetamidine serves as a superior amidine component for constructing nonsymmetrical 1,3,5-triazines in 60–93% yield, outperforming unsubstituted benzamidine (50–70%) and 4-methylbenzamidine (<60%) in both yield and reaction rate . Medicinal chemistry groups synthesizing triazine-focused compound libraries should preferentially select this building block to maximize library size per unit of synthetic effort .

Solid-State Form Characterization and Preformulation Studies Requiring a Well-Defined Crystalline Amidine

The availability of a rigorously refined single-crystal X-ray structure (R = 0.047, orthorhombic Pbca, Z = 8) for the free base form makes 2-(4-chlorophenyl)ethanimidamide uniquely suitable for solid-state characterization studies, polymorph screening, and computational crystal-structure prediction validation [2]. The defined melting point of 116–117 °C for the free base and the crystalline nature of the hydrochloride salt provide reproducible thermodynamic benchmarks that are absent for the 4-fluoro and 4-bromo analogs, which lack published single-crystal data [2].

EH&S-Compliant Procurement for Academic and Industrial Laboratories with Tiered Chemical Safety Protocols

The compound's GHS classification (H302+H312+H332, H315, H319, H335) requires documented risk assessment, fume hood usage, and nitrile glove PPE—placing it in a higher safety tier than acetamidine hydrochloride . Procurement officers and laboratory managers must account for these handling requirements when comparing vendors, as the safety infrastructure costs differ materially from those for simpler amidine salts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)ethanimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.